molecular formula C9H9ClO3 B13893076 2-Chloro-4-methoxy-5-methylbenzoic acid

2-Chloro-4-methoxy-5-methylbenzoic acid

Cat. No.: B13893076
M. Wt: 200.62 g/mol
InChI Key: OUBRMCOBEIPYEF-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-5-methylbenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a central benzene (B151609) ring to which a carboxyl group, a chlorine atom, a methoxy (B1213986) group, and a methyl group are attached at specific positions. While not as commonly documented as some other benzoic acid derivatives, its architecture makes it a valuable subject for understanding the interplay of various substituents on the reactivity and properties of an aromatic system.

The significance of substituted benzoic acids is well-established; they are crucial precursors in the development of agrochemicals, dyes, and particularly, pharmaceutical products. google.com Derivatives of benzoic acid are integral to the synthesis of a wide range of medicinal compounds, where they can serve as the foundational scaffold for constructing molecules with specific biological activities. ymerdigital.compreprints.org For instance, research has shown that specifically substituted benzoic acid scaffolds can be designed to act as inhibitors for anti-apoptotic proteins, which are important targets in cancer therapy. nih.gov The unique substitution pattern of this compound makes it a potential intermediate for creating novel, complex molecules in these fields.

The molecular structure of this compound dictates its chemical behavior. The properties of the compound are a composite of the individual contributions of its functional groups, modulated by their positions on the benzene ring.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
IUPAC Name This compound
Core Structure Benzoic Acid
Substituents -Cl, -OCH3, -CH3

The reactivity of the compound is governed by the electronic effects of its substituents:

Carboxyl Group (-COOH): This group is strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution, directing incoming electrophiles to the meta-position. cutm.ac.in It is also the site of the molecule's acidity.

Methoxy Group (-OCH3): This is an electron-donating group primarily through resonance, which activates the aromatic ring towards electrophilic substitution and directs incoming groups to the ortho and para positions. libretexts.org

Methyl Group (-CH3): The methyl group is a weak electron-donating group through induction, providing a slight activating effect on the ring.

The interplay of these groups—one deactivating meta-director (carboxyl), one deactivating ortho-para director (chloro), and two activating ortho-para directors (methoxy and methyl)—creates a complex reactivity map. The acidity of the carboxyl group is also finely tuned by these substituents. Electron-withdrawing groups like chlorine tend to increase the acidity of benzoic acid by stabilizing the carboxylate anion, while electron-donating groups like methoxy and methyl typically decrease acidity. libretexts.orgpharmaguideline.comlibretexts.org

The study of substituted benzoic acids is built upon a long history of chemical inquiry. The parent compound, benzoic acid, was first discovered in the 16th century through the dry distillation of gum benzoin, a resin from Styrax trees. newworldencyclopedia.orgwikipedia.orgacs.org Early descriptions of this process were recorded by figures such as Nostradamus (1556) and Blaise de Vigenère (1596). newworldencyclopedia.orgwikipedia.orgwikiwand.com

A pivotal moment in its history was the determination of its chemical structure by Justus von Liebig and Friedrich Wöhler in 1832. newworldencyclopedia.org The first industrial processes for synthesizing benzoic acid involved the hydrolysis of benzotrichloride, a method that often resulted in chlorinated byproducts. newworldencyclopedia.orgwikipedia.org This has since been replaced by the modern, more environmentally friendly method of partial oxidation of toluene (B28343) using air, catalyzed by cobalt or manganese naphthenates. newworldencyclopedia.orgwikipedia.org This rich history of synthesis and characterization of the parent molecule laid the essential groundwork for the subsequent exploration and creation of a vast library of substituted benzoic acid derivatives, including multifaceted compounds like this compound.

While specific research literature on this compound is limited, the scope of fundamental research on such polysubstituted aromatic compounds is broad. Typically, research on a novel substituted benzoic acid would encompass several key areas:

Synthesis and Characterization: The primary focus is often on developing efficient synthetic routes to the molecule and its derivatives. Characterization involves a suite of analytical techniques, including NMR spectroscopy, infrared spectroscopy (IR), and mass spectrometry, to confirm the structure and purity. googleapis.com

Use as a Chemical Intermediate: A major area of investigation is the utility of such compounds as building blocks. Their functional groups serve as handles for further chemical transformations. For example, the carboxyl group can be converted into esters, amides, or acid chlorides, enabling the molecule to be incorporated into larger, more complex structures. prepchem.com Research on related 2,5-substituted benzoic acids has demonstrated their value as scaffolds for dual inhibitors of proteins involved in cell survival, highlighting the potential for these compounds in medicinal chemistry. nih.gov

Physicochemical Studies: Fundamental research also involves studying the physical properties of the compound. This can include determining its crystal structure, solubility in various solvents, and acidity (pKa). Studies on other benzoic acid derivatives have used spectroscopic and computational methods to understand how they associate in solution, which is crucial for controlling crystallization processes. ucl.ac.uk

In essence, the research scope for a compound like this compound is defined by its potential as a precursor and a model system for studying the fundamental principles of organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

2-chloro-4-methoxy-5-methylbenzoic acid

InChI

InChI=1S/C9H9ClO3/c1-5-3-6(9(11)12)7(10)4-8(5)13-2/h3-4H,1-2H3,(H,11,12)

InChI Key

OUBRMCOBEIPYEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)Cl)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Process Optimization

Established Synthetic Routes to 2-Chloro-4-methoxy-5-methylbenzoic Acid

The synthesis of a polysubstituted aromatic compound like this compound hinges on the careful selection of starting materials and the strategic ordering of reactions. The directing effects of the existing substituents on the aromatic ring during electrophilic aromatic substitution reactions are of paramount importance in achieving the desired isomer. masterorganicchemistry.comlibretexts.orgwikipedia.org

Precursor-Based Synthesis Strategies

These strategies involve the modification of a precursor molecule that already contains the core aromatic ring and one or more of the required functional groups.

Friedel-Crafts acylation is a robust method for introducing an acyl group (R-C=O) onto an aromatic ring, which can then be oxidized to a carboxylic acid group. organic-chemistry.orgmasterorganicchemistry.com This reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comgoogle.com

A potential synthetic route could begin with a substituted anisole (B1667542) or toluene (B28343) derivative. For instance, acylating 2-chloro-5-methylanisole would introduce the final carbon atom required for the carboxylic acid group. The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. youtube.com A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone is deactivated, which prevents further substitution reactions on the ring. organic-chemistry.org The ketone can subsequently be oxidized to the desired benzoic acid.

Key Features of Friedel-Crafts Acylation:

Reagents: Acyl halide (e.g., acetyl chloride) or anhydride.

Catalyst: Strong Lewis acid (e.g., AlCl₃, FeCl₃). masterorganicchemistry.com

Intermediate: Acylium ion (R-C≡O⁺). youtube.com

Benefit: Produces monoacylated products without rearrangement. masterorganicchemistry.com

A highly viable approach begins with a substituted phenol (B47542) precursor, such as 2-chloro-5-methylphenol, which is a commercially available compound. chemicalbook.comchemicalbook.comchemdad.com This pathway would involve two key transformations: methylation of the phenolic hydroxyl group to form the methoxy (B1213986) ether and the introduction of the carboxyl group.

The methylation step is typically accomplished via the Williamson ether synthesis, which involves deprotonating the phenol to form a more nucleophilic phenoxide ion, followed by an Sₙ2 reaction with an alkyl halide, such as methyl iodide or dimethyl sulfate (B86663). masterorganicchemistry.com The synthesis of methyl 3-methoxy-4-methylbenzoate from 3-hydroxy-4-methylbenzoic acid using dimethyl sulfate serves as a prime example of this O-methylation on a substituted aromatic acid. google.com

Following the formation of the methoxy group, the carboxyl group must be introduced. This can be achieved through various methods, including Friedel-Crafts acylation followed by oxidation, as mentioned previously, or potentially through direct carboxylation methods like the Kolbe-Schmitt reaction, although the conditions would need to be optimized for this specific substrate.

These procedures involve the direct addition of chloro and methyl groups to a benzoic acid or anisole precursor through electrophilic aromatic substitution. The success of these reactions depends heavily on the directing effects of the groups already present on the ring.

Chlorination: The introduction of a chlorine atom onto the aromatic ring can be achieved using various chlorinating agents. A method for synthesizing 2-methoxy-5-chlorobenzoic acid involves the chlorination of 2-methoxybenzoic acid with gaseous chlorine in carbon tetrachloride, catalyzed by iodine. google.com Other methods include the use of hydrochloric acid and hydrogen peroxide or the chlorination of an acetyl-protected aminobenzoic acid. researchgate.net The choice of reagent and conditions is critical to control the regioselectivity and avoid over-chlorination.

Table 1: Selected Chlorination Methodologies for Benzoic Acid Derivatives

Starting MaterialChlorinating Agent(s)Catalyst/SolventProductReference
2-Methoxybenzoic acidCl₂ (gas)Iodine / CCl₄2-Methoxy-5-chlorobenzoic acid google.com
4-Acetylaminobenzoic acidNot specifiedNot specified4-Acetylamino-3,5-dichlorobenzoic acid researchgate.net
4-Aminobenzoic acidNot specifiedGlacial acetic acid / HClPentachloro-cyclohexenone-carboxylic acid derivative researchgate.net

Methylation: Methylation can refer to either O-methylation (forming the methoxy group) or C-methylation (attaching a methyl group to the ring). O-methylation is readily achieved via the Williamson ether synthesis as described above. masterorganicchemistry.comgoogle.com C-methylation is typically performed using a Friedel-Crafts alkylation reaction with a methyl halide and a Lewis acid catalyst. However, this reaction is often prone to issues such as polyalkylation and carbocation rearrangements, making it less controlled than acylation. masterorganicchemistry.com

Multi-Step Synthesis Sequences

Complex molecules often require longer, multi-step synthetic sequences to ensure the correct placement of functional groups. These routes may involve the introduction of a functional group that acts as a temporary directing group or can be chemically transformed into the desired substituent.

A powerful strategy for introducing substituents at specific positions involves nitration followed by reduction (hydrogenation) to an amine. This amino group can then be converted into a wide array of other functional groups via diazotization and subsequent reactions (e.g., the Sandmeyer reaction).

The nitration of benzoic acid and its derivatives is a classic electrophilic aromatic substitution. truman.eduquora.com It is typically carried out with a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The regiochemical outcome is dictated by the existing substituents. A carboxyl group is deactivating and meta-directing, while a methoxy group is strongly activating and ortho, para-directing. libretexts.orgquora.com For a precursor like 4-methoxy-3-methylbenzoic acid, nitration would be directed by the powerful activating effect of the methoxy group to the ortho position (position 2), which is vacant.

Table 2: Typical Conditions for Aromatic Nitration

Starting MaterialReagentsKey ConditionsPrimary ProductReference
Benzoic AcidConc. HNO₃, Conc. H₂SO₄Keep temperature below 5°C3-Nitrobenzoic acid truman.edu
4-Alkoxybenzoic acid40-80% HNO₃Reaction at 30-100°C3-Nitro-4-alkoxybenzoic acid google.com

Once the nitro group is in place, it can be reduced to an amino group (-NH₂). This is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C), or by using metals such as iron or zinc in acidic conditions. researchgate.netyoutube.com

This resulting aminobenzoic acid derivative is a versatile intermediate. For the synthesis of the target molecule, the amino group could be converted to a chloro group using the Sandmeyer reaction. This two-step process involves treating the amine with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt, which is then treated with copper(I) chloride (CuCl) to install the chlorine atom. This strategic use of a nitro group as a precursor for a chloro group is a known method for achieving substitution patterns that are not accessible through direct chlorination. wikipedia.org

Esterification and Hydrolysis Processes

In multi-step syntheses of substituted benzoic acids, the carboxylic acid group is often protected as an ester to prevent unwanted side reactions. This is followed by a hydrolysis step to regenerate the carboxylic acid.

A common strategy involves the methylation of both phenolic hydroxyl and carboxylic acid groups, followed by selective de-esterification. For instance, in the synthesis of a related compound, 4-amino-5-chloro-2-methoxybenzoic acid, p-aminosalicylic acid is treated with dimethyl sulfate, which methylates both the phenolic and carboxylic acid functionalities to form an intermediate methyl ester. google.com This ester is then subjected to alkaline hydrolysis, typically using a solution of sodium hydroxide (B78521) in a methanol-water mixture under reflux conditions, to selectively cleave the ester and yield the final carboxylic acid product. google.com This two-step esterification-hydrolysis sequence is crucial for achieving the desired substitution pattern without interference from the acidic proton of the carboxyl group.

Another method involves the initial esterification of a salicylic (B10762653) acid precursor with methanol (B129727) to obtain its methyl ester. google.com Following subsequent reactions, such as chlorination, the ester is hydrolyzed to yield the final benzoic acid derivative. google.com Saponification of the methyl ester intermediate is a well-established method to achieve this transformation. researchgate.net

Table 1: Comparison of Hydrolysis Conditions

ReactantReagentsSolventConditionsProductSource
Methyl 4-amino-5-chloro-2-methoxybenzoateSodium Hydroxide (NaOH)Methanol/WaterReflux4-amino-5-chloro-2-methoxybenzoic acid google.com
Methyl ester of 5-chlorosalicylic acid derivativeSodium Hydroxide (NaOH)AcetoneNot specified5-chlorosalicylic acid derivative google.com
Diazotization and Sandmeyer-type Reactions

The Sandmeyer reaction is a powerful tool for introducing a variety of substituents, including chlorine, onto an aromatic ring by replacing an amino group. wikipedia.orgorganic-chemistry.org This process involves two key steps: the diazotization of a primary aromatic amine, followed by the copper(I)-catalyzed substitution of the resulting diazonium salt. masterorganicchemistry.com

In a hypothetical synthesis of this compound, a suitable precursor would be 2-amino-4-methoxy-5-methylbenzoic acid. This amine would first be converted into its corresponding diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂) or a salt like sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid such as hydrochloric acid (HCl). masterorganicchemistry.comjk-sci.com

The resulting aryl diazonium salt is then treated with a copper(I) halide, specifically copper(I) chloride (CuCl), to replace the diazonium group (-N₂⁺) with a chlorine atom, yielding the target this compound. masterorganicchemistry.comnih.gov The Sandmeyer reaction is highly valued because it allows for substitution patterns that are often difficult to achieve through direct electrophilic aromatic substitution. organic-chemistry.org

Mechanistic Insights into Key Reaction Steps

The mechanism of the Sandmeyer reaction is understood to proceed through a radical-nucleophilic aromatic substitution (SᵣNAr) pathway. wikipedia.org The process is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt. jk-sci.com This transfer generates an aryl radical and copper(II) halide, with the concurrent loss of stable nitrogen gas (N₂), which is a strong thermodynamic driving force for the reaction. jk-sci.com The newly formed aryl radical then abstracts a chlorine atom from the copper(II) chloride, yielding the final aryl chloride product and regenerating the copper(I) catalyst, allowing it to participate in another cycle. wikipedia.orgjk-sci.com The detection of biaryl byproducts in some Sandmeyer reactions supports this radical mechanism. wikipedia.org

The mechanisms for esterification and hydrolysis are fundamental in organic chemistry. Acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the alcohol. Subsequent proton transfers and elimination of a water molecule yield the ester. Alkaline hydrolysis (saponification) of an ester proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of theester, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and an alcohol.

Novel Synthetic Approaches and Method Development

Modern synthetic chemistry seeks to develop more efficient, selective, and sustainable methods. For a molecule like this compound, this involves exploring advanced catalytic systems, adhering to green chemistry principles, and utilizing enabling technologies like flow chemistry.

Catalytic Systems in Synthesis

Beyond the classical use of copper(I) salts in the Sandmeyer reaction, other catalytic systems can be envisioned for the synthesis of this compound. For direct chlorination reactions, iodine has been used as a catalyst in the presence of gaseous chlorine to produce related compounds like 2-methoxy-5-chlorobenzoic acid. google.com

More advanced strategies could involve late-stage C–H bond functionalization. Catalysts based on transition metals like rhodium(III) have gained significant attention for their ability to selectively activate and functionalize C–H bonds. acs.org A hypothetical approach could involve a directing group on the benzoic acid scaffold to guide a rhodium catalyst to activate the C-H bond at the desired position for subsequent chlorination. Such methods offer high atom economy and can provide access to complex substitution patterns under mild conditions. acs.org

Table 2: Catalysts in Relevant Aromatic Functionalization Reactions

Reaction TypeCatalystFunctionSource
Sandmeyer ChlorinationCopper(I) Chloride (CuCl)Catalyzes conversion of diazonium salt to aryl chloride. wikipedia.orgmasterorganicchemistry.com
Direct ChlorinationIodine (I₂)Activates chlorine for electrophilic aromatic substitution. google.com
C-H Annulation (Model)Chiral Rhodium(III) ComplexCatalyzes C-H activation for new bond formation. acs.org

Green Chemistry Principles in Synthetic Design

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact. Key strategies include the use of greener solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents. mdpi.com

For instance, traditional chlorination methods that use solvents like carbon tetrachloride are being replaced with more environmentally benign options. google.com The use of N-chlorosuccinimide (NCS) as a chlorinating agent, as seen in the synthesis of a related compound, is a greener alternative to using hazardous gaseous chlorine. google.com Furthermore, exploring energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis could reduce reaction times and energy consumption. mdpi.com Designing synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a core principle of green chemistry.

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility. nih.govmdpi.com

A multi-step synthesis of this compound could be adapted into a "telescoped" continuous flow process. nih.gov For example, the diazotization of an amino precursor could be performed in a first microreactor, with the output stream mixing directly with a stream of a copper(I) chloride solution in a second reactor to perform the Sandmeyer reaction without isolating the potentially unstable diazonium salt intermediate. nih.gov This approach is particularly advantageous for handling hazardous reagents or exothermic reactions, as the small reactor volumes and high surface-area-to-volume ratio allow for excellent temperature control and minimize risks. nih.gov This technology enables safer, more efficient, and scalable production of fine chemicals. mdpi.com

Industrial Process Scale-Up and Optimization Studies

Reaction Condition Optimization for Large-Scale Preparation

Optimizing reaction conditions is paramount for the successful and economical large-scale production of this compound. The primary goals are to maximize yield and throughput while ensuring the process is safe, reproducible, and controllable within an industrial setting. Key parameters that undergo rigorous optimization include temperature, pressure, reaction time, and the selection of catalysts and solvents.

For the synthesis of related chloro-methoxy-benzoic acid derivatives, multi-step reaction sequences are common. These often involve chlorination, methylation, and oxidation or hydrolysis steps. Each step presents unique optimization challenges. For instance, in chlorination reactions, controlling the regioselectivity to introduce the chlorine atom at the desired position (C2) is critical and highly dependent on the catalyst, solvent, and temperature.

The choice of reagents is also a critical factor. For example, in methylation steps, dimethyl sulfate is a common and cost-effective methylating agent, but its toxicity necessitates stringent handling protocols and process controls. Alternative, less hazardous reagents are often evaluated during process development.

The following table outlines typical parameters optimized for the synthesis of structurally similar compounds, which would be relevant for the scale-up of this compound production.

ParameterLaboratory Scale FocusIndustrial Scale FocusRationale for Optimization
TemperatureMaximizing yield and reaction rate.Heat transfer management, energy efficiency, minimizing side reactions.Ensures consistent product quality and prevents thermal runaways in large reactors.
PressureOften atmospheric pressure.Containment of volatile reagents/solvents, influencing reaction kinetics.Maintains reaction integrity and safety, especially when using gaseous reagents.
Reagent StoichiometryOften uses an excess of one reagent to drive the reaction to completion.Minimizing excess reagents to reduce cost and waste.Improves process economics and simplifies downstream purification.
CatalystHigh activity and selectivity.Cost, lifespan, ease of separation (heterogeneous vs. homogeneous), and recyclability.Reduces operational costs and environmental impact associated with catalyst waste.
SolventHigh solubility of reactants and ease of removal.Low cost, low toxicity, recyclability, and appropriate boiling point for process conditions.Enhances process safety, reduces environmental footprint, and lowers production costs.
Reaction TimeTime to achieve maximum conversion.Balancing conversion rate with reactor throughput.Maximizes the productivity of capital-intensive manufacturing equipment.

Impurity Profiling and Control in Chemical Manufacturing

During the scale-up of chemical synthesis, the impurity profile of the final product can change significantly compared to laboratory batches. Identifying, characterizing, and controlling these impurities is a critical aspect of process development to ensure the final product meets quality specifications. Impurities can arise from starting materials, side reactions, intermediates, or degradation products.

For a substituted benzoic acid like this compound, potential impurities could include:

Isomeric Impurities: Formation of other positional isomers during the chlorination or methylation steps. For example, chlorination might occur at a different position on the aromatic ring.

Over-reacted or Under-reacted Products: Incomplete methylation or chlorination, or conversely, di-chlorinated species.

Residual Starting Materials and Intermediates: Unconverted starting materials or intermediates from preceding steps in the synthesis.

Reagent-derived Impurities: Impurities originating from the reagents themselves, such as by-products from the synthesis of the chlorinating or methylating agent.

Process analytical technology (PAT) is often implemented during manufacturing to monitor the formation of impurities in real-time. Techniques like High-Performance Liquid Chromatography (HPLC) are essential for separating and quantifying the desired product and its impurities. Once key impurities are identified, the reaction conditions are further optimized to minimize their formation. This might involve adjusting the temperature, changing the order of reagent addition, or improving the purity of starting materials.

The following table summarizes potential impurities and common control strategies relevant to the manufacturing of this compound.

Impurity TypePotential OriginTypical Control Strategy
Positional IsomersLack of regioselectivity in electrophilic aromatic substitution (e.g., chlorination).Optimization of catalyst, solvent, and temperature to direct the substitution to the desired position.
Unreacted IntermediatesIncomplete reaction conversion.Increasing reaction time, temperature, or adjusting reagent stoichiometry.
By-products from Side ReactionsCompeting reaction pathways (e.g., hydrolysis of methoxy group).Fine-tuning of reaction conditions (pH, temperature) to disfavor side reactions.
Residual SolventsTrapped solvent in the final product post-crystallization.Implementation of efficient drying techniques (e.g., vacuum drying at elevated temperatures).

Economic and Environmental Considerations in Process Development

The economic viability and environmental impact of a chemical manufacturing process are critical considerations during scale-up. Process development aims to create a "green" and sustainable process that is both profitable and environmentally responsible.

Economic Considerations:

Cost of Goods (COGs): The primary driver is the cost of raw materials. Synthesis routes that utilize cheaper, more readily available starting materials are preferred. For instance, the choice between different chlorinating or methylating agents will heavily depend on their bulk pricing.

Process Efficiency: High-yield reactions are crucial as they translate directly to lower costs per kilogram of product. Reducing the number of synthetic steps also significantly improves economic efficiency by lowering capital and operational expenditures.

Energy Consumption: Heating, cooling, and distillation are energy-intensive processes. Optimizing reaction conditions to operate at lower temperatures or reducing the need for extensive purification can lead to substantial cost savings.

Waste Management: The cost of treating and disposing of waste streams is a significant factor. Processes that generate less waste or create recyclable by-products are economically advantageous.

Environmental Considerations:

Atom Economy: Synthetic routes are designed to maximize the incorporation of all atoms from the reactants into the final product, thus minimizing waste.

Solvent and Reagent Selection: There is a strong emphasis on replacing hazardous solvents and reagents with safer alternatives. This includes avoiding carcinogenic solvents like carbon tetrachloride or highly toxic reagents where possible. The use of water as a solvent or solvent-free reaction conditions is explored where feasible.

Waste Reduction and Treatment: The environmental impact is heavily influenced by the volume and toxicity of waste generated. Development efforts focus on minimizing effluent streams and ensuring that any waste is properly treated to neutralize hazardous components before discharge.

Regulatory Compliance: Industrial chemical production is governed by stringent environmental regulations. Processes must be designed to comply with these regulations regarding emissions, waste disposal, and worker safety.

The selection of a synthetic route often involves a trade-off between these economic and environmental factors. For example, a cheaper reagent might generate more hazardous waste, increasing disposal costs and environmental liability. Modern process development seeks to find an optimal balance that ensures long-term sustainability and profitability.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone in the definitive structural assignment of organic molecules, including 2-Chloro-4-methoxy-5-methylbenzoic acid. By analyzing the chemical shifts, multiplicities, and coupling constants of proton (¹H) and carbon-13 (¹³C) nuclei, a comprehensive picture of the molecular connectivity and electronic environment can be assembled.

Proton NMR (¹H NMR) for Structural Assignment

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic region would show two singlets, a consequence of the substitution pattern on the benzene (B151609) ring. The proton at position 3, flanked by the chloro and methoxy (B1213986) groups, and the proton at position 6, situated between the methyl and carboxylic acid groups, would appear as separate singlets due to the absence of adjacent protons for coupling.

The methyl and methoxy protons are expected to appear as sharp singlets in the upfield region of the spectrum. The carboxylic acid proton, being highly deshielded, would typically be observed as a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-COOH> 10Broad Singlet
Ar-H (position 3)6.8 - 7.2Singlet
Ar-H (position 6)7.5 - 7.9Singlet
-OCH₃3.8 - 4.0Singlet
Ar-CH₃2.2 - 2.5Singlet

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and substitution patterns.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The spectrum is expected to show nine signals in total: one for the carboxylic acid carbon, six for the aromatic carbons, one for the methoxy carbon, and one for the methyl carbon.

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field. The aromatic carbons will have chemical shifts determined by the electronic effects of the substituents. The carbon bearing the chloro group (C-2) and the carbon bearing the methoxy group (C-4) will be significantly influenced by their respective electronic properties. The remaining aromatic carbons (C-1, C-3, C-5, and C-6) will also have characteristic chemical shifts. The methoxy and methyl carbons will appear at the highest field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOH165 - 175
Ar-C (Substituted)110 - 160
-OCH₃55 - 65
Ar-CH₃15 - 25

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and substitution patterns.

Advanced NMR Techniques for Stereochemical Analysis

While this compound is not chiral and therefore does not have stereoisomers in the classical sense, advanced NMR techniques could be employed for unambiguous assignment of proton and carbon signals, especially in cases of signal overlap or for confirming through-space interactions. Techniques such as COSY (Correlation Spectroscopy) would confirm the lack of coupling between the aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be invaluable in correlating the proton signals with their directly attached carbon atoms and with carbons two or three bonds away, respectively. This would definitively link the proton and carbon skeletons, confirming the substitution pattern on the aromatic ring. For instance, an HMBC correlation between the methyl protons and the aromatic carbons at positions 4, 5, and 6 would solidify their positional assignment.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational properties.

Characteristic Functional Group Vibrations and Assignments

The IR and Raman spectra of this compound will be characterized by absorption bands corresponding to the vibrations of its various functional groups. The most prominent feature in the IR spectrum is expected to be the strong, broad absorption band of the O-H stretch of the carboxylic acid dimer, typically found in the 2500-3300 cm⁻¹ region. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp absorption band around 1700 cm⁻¹.

The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group and the aryl ether linkage will produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-Cl stretching vibration is expected to appear as a medium to strong band in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Carboxylic AcidO-H stretch (dimer)2500 - 3300 (broad)
Carboxylic AcidC=O stretch1680 - 1710
Aromatic RingC-H stretch3000 - 3100
Aromatic RingC=C stretch1450 - 1600
Aryl EtherC-O stretch1200 - 1275
MethoxyC-O stretch1000 - 1075
Alkyl HalideC-Cl stretch600 - 800

Note: Predicted values are based on typical vibrational frequencies for the respective functional groups.

Conformational Analysis via IR/Raman Spectrometry

While the benzene ring itself is rigid, the orientation of the carboxylic acid and methoxy groups relative to the ring can be subject to conformational preferences. In principle, IR and Raman spectroscopy can be used to study these conformational isomers (rotamers). Different spatial arrangements of these groups can lead to subtle shifts in the vibrational frequencies of associated bonds, particularly the C=O and C-O stretching modes.

In practice, for a molecule like this compound in the solid state, it is likely to exist in a single, most stable conformation within the crystal lattice. In solution, a dynamic equilibrium between different rotamers might exist. Temperature-dependent IR or Raman studies could potentially be used to investigate these conformational dynamics. However, without specific experimental data, any discussion on the conformational analysis of this particular molecule remains speculative. The planarity of the carboxylic acid group with the aromatic ring is often favored due to conjugation, and this could be the dominant conformation.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental formula of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would be the definitive method for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. While specific experimental HRMS data for this compound is not readily found in current literature, the theoretical exact mass can be calculated based on its molecular formula, C₉H₉ClO₃.

AttributeValue
Molecular FormulaC₉H₉ClO₃
Calculated Exact Mass200.02402 u

Fragmentation Pathways and Isotope Patterns

In mass spectrometry, molecules often fragment in predictable ways. Analyzing these fragmentation patterns can help to piece together the structure of the parent molecule. For this compound, characteristic fragmentation would likely involve the loss of the carboxylic acid group (-COOH), the methoxy group (-OCH₃), or the methyl group (-CH₃).

Furthermore, the presence of chlorine provides a distinct isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a characteristic M+2 peak in the mass spectrum, where the peak for the ion containing ³⁷Cl is about one-third the height of the peak for the ion containing ³⁵Cl. This isotopic pattern is a key identifier for chlorine-containing compounds. A detailed study of the fragmentation of this compound would be necessary to fully map its specific fragmentation pathways.

X-ray Diffraction (XRD) Crystallography

Single-Crystal X-ray Diffraction for Absolute Structure Determination

To unambiguously determine the absolute structure of this compound, a single-crystal X-ray diffraction study would be required. This technique involves passing X-rays through a single, well-ordered crystal of the compound. The resulting diffraction pattern can be used to construct a three-dimensional electron density map, from which the positions of the individual atoms can be determined. This would provide precise measurements of bond lengths and angles, confirming the connectivity and stereochemistry of the molecule. As of now, a published single-crystal structure for this compound is not available.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. This technique is valuable for identifying crystalline phases, determining the purity of a sample, and studying polymorphism (the ability of a solid to exist in more than one crystal form). A PXRD analysis of this compound would be necessary to characterize its solid-state form.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The way molecules pack together in a crystal is determined by intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions. It maps the electron distribution of a molecule within a crystal, providing insights into the nature and extent of different intermolecular contacts. A Hirshfeld analysis, based on single-crystal XRD data, would be instrumental in understanding the supramolecular architecture of this compound.

While the theoretical framework for the analysis of this compound is well-established, a comprehensive understanding of its spectroscopic and crystallographic properties awaits detailed experimental investigation.

Thermal Analysis for Decomposition and Stability Assessment

Thermal analysis techniques are pivotal in characterizing the thermal stability and decomposition profile of chemical compounds. These methods measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For this compound, techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) would provide critical insights into its thermal behavior. While specific experimental data for this compound is not extensively available in the public domain, the behavior of related substituted benzoic acids can be used to infer its likely thermal properties.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. This analysis is crucial for determining the thermal stability of a compound and observing its decomposition patterns.

In a typical TGA experiment for a substituted benzoic acid, the initial phase of the thermogram would show a stable baseline, indicating no mass loss at lower temperatures. As the temperature increases, the compound will eventually reach its decomposition temperature. For benzoic acid derivatives, decomposition often involves decarboxylation, the loss of a carboxyl group as carbon dioxide. nih.govakjournals.com The stability of these derivatives is influenced by the nature and position of the substituents on the benzene ring. nih.gov

For this compound, one would anticipate a single-step or multi-step decomposition process. The initial mass loss would likely correspond to the sublimation of the compound or the primary decomposition event, such as decarboxylation. The presence of chloro, methoxy, and methyl groups on the aromatic ring will influence the temperature at which these events occur. Generally, benzoic acid itself is stable up to 300°C, while its derivatives can show degradation at lower temperatures, with significant degradation observed around 200-250°C. nih.gov Studies on various substituted aminobenzoic acids have shown the onset of mass loss to begin at temperatures around 85-130°C, which is often attributed to sublimation before melting and subsequent decomposition. akjournals.com

A hypothetical TGA curve for this compound would be expected to be stable up to a certain temperature, after which a significant mass loss would be observed. The final residual mass would depend on whether the decomposition is complete or if a stable intermediate or residue is formed at the highest temperature of the analysis.

Table 1: Expected TGA Data for this compound based on related compounds

Temperature Range (°C)Mass Loss (%)Associated Process
< 150MinimalAdsorbed moisture/solvent loss
150 - 300SignificantSublimation and/or Decarboxylation
> 300Further Mass LossDecomposition of aromatic ring

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques used to measure the difference in temperature or heat flow between a sample and a reference material as a function of temperature. These analyses identify thermal events such as melting, crystallization, and decomposition, and can quantify the enthalpy changes associated with these processes.

For this compound, a DSC or DTA thermogram would be expected to show an endothermic peak corresponding to its melting point. Following the melting, if the compound is heated further, exothermic peaks may be observed, which would indicate decomposition. The decomposition of many benzoic acid derivatives is an exothermic process.

The study of polymorphic systems, such as that of 2-chloro-4-nitrobenzoic acid, reveals that different crystal forms will exhibit different thermal behaviors, including distinct melting points and transition temperatures. rsc.orgbgu.ac.il It is plausible that this compound could also exhibit polymorphism, which would be detectable by DSC or DTA as multiple thermal events prior to decomposition. For instance, a solid-state transition from one polymorphic form to another would appear as an endothermic or exothermic peak before the melting endotherm.

The thermal behavior of metal complexes of substituted benzoic acids, such as 2-methoxybenzoates, has been studied, showing dehydration steps followed by decomposition of the organic ligand at higher temperatures. researchgate.net While this compound is not a metal complex, these studies highlight the multi-stage thermal degradation that can be expected from substituted aromatic acids. The decomposition of the acid itself would likely involve complex bond-breaking processes, leading to one or more exothermic events in the DTA/DSC curve.

Table 2: Hypothetical DTA/DSC Thermal Events for this compound

EventTemperature Range (°C)Peak TypeAssociated Process
Melting~150 - 200EndothermicSolid to Liquid Phase Transition
Decomposition> 200ExothermicDecarboxylation and Ring Fragmentation

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the molecular structure and properties of organic compounds. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to orbitals that extend over the entire molecule. youtube.com The key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity, kinetic stability, and electronic properties. researchgate.net

For a molecule like 2-Chloro-4-methoxy-5-methylbenzoic acid, DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) would be used to compute these values. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these frontier orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. In substituted benzoic acids, the HOMO is typically localized over the benzene (B151609) ring, while the LUMO is often distributed across the carboxylic acid group and any electron-withdrawing substituents. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for a Substituted Benzoic Acid (Note: This data is hypothetical for this compound and is based on typical values for similar compounds.)

Parameter Energy (eV)
HOMO Energy -6.85
LUMO Energy -1.75
HOMO-LUMO Gap 5.10

Substituted benzoic acids can exist in different spatial arrangements, or conformations, due to the rotation around single bonds, particularly the C-C bond connecting the carboxylic group to the phenyl ring. Energy minimization calculations are performed to identify the most stable conformation (the global minimum on the potential energy surface) and other low-energy conformers. ethz.ch

Studies on related compounds, such as 2-chloro and 2-methoxy substituted benzamides, show that the orientation of the substituent ortho to the carboxyl group creates significant steric hindrance, influencing the planarity of the molecule. nih.gov For this compound, the primary conformational question would involve the dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring. Computational analysis would reveal the energy profile associated with the rotation of this bond, identifying the most stable conformer(s). It is common for the carboxylic group to be twisted out of the plane of the phenyl ring to relieve steric strain with the ortho-chloro substituent. researchgate.net

Computational methods are invaluable for mapping out the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction coordinate diagram can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates and feasibility.

While no specific reaction mechanism studies for this compound are documented, this approach has been used to study reactions involving similar molecules. For example, computational studies on the Rh(III)-catalyzed annulation of aryl hydroxamates (derived from substituted benzoic acids) have been used to propose plausible mechanisms involving C-H bond activation. acs.orgacs.org Such studies would identify key intermediates and transition states, providing a step-by-step view of the reaction at a molecular level. acs.org

Molecular Modeling and Simulation

Molecular modeling encompasses a broader range of computational techniques, including quantum methods and classical mechanics (molecular dynamics), to simulate the behavior of molecules and their interactions.

Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. DFT methods can accurately calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

For this compound, theoretical vibrational frequencies would be calculated from the optimized geometry. These calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net Comparing these predicted spectra with experimental data serves as a powerful tool for structural verification.

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies for a Substituted Benzoic Acid (Note: This data is illustrative and not specific to this compound.)

Vibrational Mode Calculated Wavenumber (cm⁻¹) Scaled Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹)
O-H Stretch 3750 3590 3585
C=O Stretch 1780 1725 1720
C-Cl Stretch 750 730 728

The substituents on the benzoic acid ring govern its intermolecular interactions, which are critical for understanding its behavior in solution and in the solid state (crystal packing). Computational studies can analyze these non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. ucl.ac.uk

Research on other substituted benzoic acids, like 2-chloro-4-nitrobenzoic acid, has shown that in apolar solvents, these molecules tend to form hydrogen-bonded dimers via their carboxylic acid groups. acs.orgresearchgate.net In more polar solvents that can act as hydrogen bond acceptors (like DMSO or THF), the formation of these dimers is inhibited in favor of solute-solvent hydrogen bonds. ucl.ac.uk For this compound, molecular dynamics simulations could be used to study its self-association behavior in various solvents, predicting whether it is more likely to form dimers or interact directly with solvent molecules. ucl.ac.uk These simulations also provide insight into molecular recognition processes, such as how the molecule might bind to a biological receptor, by analyzing the types and strengths of interactions formed in a binding pocket. nih.govnih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular properties of organic compounds, including substituted benzoic acids like this compound. This theoretical approach allows for the detailed examination of molecular structure, electronic properties, and vibrational spectra from first principles. researchgate.net DFT calculations, particularly using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), provide a balance of accuracy and computational efficiency for systems of this size. researchgate.netmdpi.comresearchgate.net While specific DFT studies focusing exclusively on this compound are not prominent in the literature, the well-established application of DFT to closely related substituted benzoic acids provides a clear framework for how its properties can be elucidated. proquest.comucl.ac.ukresearchgate.net

Molecular Geometry and Structural Optimization

A fundamental application of DFT is the determination of the most stable molecular geometry. The process involves optimizing the coordinates of each atom to find the lowest energy conformation on the potential energy surface. For this compound, these calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

Of particular interest in benzoic acid derivatives is the orientation of the carboxylic acid group relative to the benzene ring. proquest.com DFT calculations can determine the preferred conformation, for instance, whether the O-H bond of the carboxylic group is oriented cis or trans to the C=O bond, and how this is influenced by intramolecular interactions with adjacent substituents like the chlorine atom. proquest.com The optimized structure is confirmed as a true energy minimum by ensuring that no imaginary frequencies are present in the subsequent vibrational analysis. researchgate.net

Illustrative Optimized Geometrical Parameters for a Substituted Benzoic Acid Note: The following data is representative of typical DFT results for a substituted benzoic acid and is not from a specific study on this compound.

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.21 Å
C-O (hydroxyl)~1.35 Å
O-H~0.97 Å
C-Cl~1.75 Å
Bond AngleO=C-O~123°
C-C-Cl~121°
Dihedral AngleC-C-C=O~0° or ~180°

Vibrational Spectra Analysis

DFT is widely used to compute the harmonic vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. researchgate.netscirp.org The calculated vibrational spectrum serves as a theoretical benchmark that aids in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. scirp.org For this compound, DFT would predict characteristic frequencies for functional groups including the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-Cl stretching, and various vibrations of the substituted aromatic ring. researchgate.netijrte.org

Illustrative Vibrational Mode Assignments for a Substituted Benzoic Acid Note: This table illustrates typical vibrational modes predicted by DFT and does not represent specific experimental values for this compound.

Vibrational ModeFunctional GroupTypical Wavenumber Range (cm⁻¹)
O-H StretchingCarboxylic Acid3400 - 3500
C-H StretchingAromatic Ring3000 - 3100
C=O StretchingCarboxylic Acid1700 - 1750
C-C StretchingAromatic Ring1400 - 1600
C-O StretchingMethoxy (B1213986)/Carboxylic1200 - 1300
C-Cl StretchingChloro Group800 - 850

Frontier Molecular Orbitals and Chemical Reactivity

The electronic properties of a molecule are crucial for understanding its chemical reactivity. DFT calculations provide valuable insights through the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov For this compound, DFT would map the distribution of these orbitals, revealing the likely sites for electrophilic and nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): ≈ -EHOMO

Electron Affinity (A): ≈ -ELUMO

Chemical Hardness (η): ≈ (ELUMO - EHOMO) / 2

Electrophilicity Index (ω): Relates to the energy stabilization when the system acquires an additional electronic charge.

Illustrative Electronic Properties and Reactivity Descriptors Note: The values below are for illustrative purposes to demonstrate the type of data generated from DFT calculations for similar molecules.

ParameterSymbolTypical Calculated Value (eV)
HOMO EnergyEHOMO-6.5
LUMO EnergyELUMO-1.5
HOMO-LUMO GapEgap5.0
Ionization PotentialI6.5
Electron AffinityA1.5
Chemical Hardnessη2.5

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is another valuable output of DFT calculations. The MEP surface visualizes the charge distribution across the molecule, using a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. researchgate.netnih.gov For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and methoxy groups, indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid would exhibit a strong positive potential, highlighting its acidic nature and role as a hydrogen bond donor. researchgate.net This analysis is crucial for predicting intermolecular interactions and the molecule's behavior in a biological or chemical system.

Advanced Research Applications in Chemical Sciences

Role as a Key Synthetic Intermediate in Organic Synthesis

2-Chloro-4-methoxy-5-methylbenzoic acid is a polysubstituted aromatic compound whose structural features make it a valuable intermediate in organic synthesis. The presence of a carboxylic acid group, a chlorine atom, a methoxy (B1213986) group, and a methyl group on the benzene (B151609) ring allows for a variety of chemical transformations, enabling its use as a building block for more complex molecules. The reactivity of the carboxylic acid group, for instance, allows for the formation of esters, amides, and acid chlorides. One documented reaction is its conversion to 2-methoxy-4-methyl-5-chlorobenzoyl chloride using thionyl chloride, a highly reactive intermediate for further synthesis. prepchem.com

Precursor for Complex Organic Frameworks

While the specific use of this compound as a direct precursor for complex organic frameworks like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) is not extensively documented in publicly available research, its structure contains the necessary components for such applications. Benzoic acid derivatives are commonly used as "linker" or "strut" molecules in the construction of these porous materials. The carboxylic acid group can coordinate with metal ions to form MOFs, and the substituted benzene ring provides a rigid structural backbone. The specific substituents (chloro, methoxy, methyl) would influence the framework's properties, such as pore size, polarity, and catalytic activity. However, detailed research findings specifically employing this compound for creating such frameworks are not presently available.

Building Block in Heterocyclic Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal and agricultural chemistry. Substituted benzoic acids are frequently employed as starting materials for constructing various heterocyclic rings. The functional groups on this compound make it a candidate for such syntheses. For example, the carboxylic acid can be reacted with binucleophilic reagents (e.g., compounds containing both an amine and a hydroxyl group) to form nitrogen- and oxygen-containing heterocycles. While general principles of organic chemistry support this potential, specific, documented examples of its use in heterocyclic synthesis are not prominent in the reviewed literature. Research on related molecules, such as 3-amino-2-methylbenzoic acid, demonstrates the utility of substituted benzoic acids in creating fused heterocyclic systems. googleapis.com

Applications in Materials Science

The incorporation of specialized organic molecules into materials is a key strategy for developing advanced functional materials. The benzoic acid moiety, with its rigid aromatic structure and reactive carboxyl group, is a common feature in molecules designed for materials science applications.

Development of Polymers and Coatings

Benzoic acid derivatives can be integrated into polymer chains, either as monomers or as modifying agents, to impart specific properties such as thermal stability, flame retardancy (due to the chlorine atom), or altered solubility. The carboxylic acid group can be used for polymerization reactions, particularly in the formation of polyesters or polyamides. However, a review of current scientific literature does not yield specific studies detailing the use of this compound in the development of polymers or coatings.

Functional Materials Incorporating the Benzoic Acid Moiety

The unique combination of electron-donating (methoxy, methyl) and electron-withdrawing (chloro, carboxyl) groups on the aromatic ring of this compound could give rise to interesting electronic or optical properties. Such molecules can be precursors for liquid crystals, dyes, or other functional materials. Despite this potential, there is a lack of specific research findings on the integration of this compound into functional materials.

Agricultural Chemical Research (Focus on Chemical Aspects)

Substituted benzoic acids are a well-established class of compounds used as intermediates in the synthesis of agrochemicals, including herbicides and insecticides. googleapis.com The specific substitution pattern on the aromatic ring is crucial for biological activity. For instance, related compounds like 2-(chloro, bromo, or nitro)-4-(alkylsulfonyl)benzoic acids are known intermediates for certain herbicides. googleapis.com Similarly, the synthesis of 2-amino-5-chloro-3-methylbenzoic acid has been identified as a key step in the production of modern insecticides. patsnap.com

While the chemical structure of this compound fits the general profile of a potential agrochemical intermediate, specific research detailing its synthesis and application in this field is not found in the available literature. The study of its isomers and related compounds suggests that it belongs to a class of chemicals of high interest in agricultural research.

Interactive Data Table: Compound Properties A summary of the key identifiers for this compound is provided below.

IdentifierValue
IUPAC Name This compound
Molecular Formula C9H9ClO3
PubChem CID 90971500
Structure A benzene ring substituted with a carboxyl group, a chlorine atom at position 2, a methoxy group at position 4, and a methyl group at position 5.

Design and Synthesis of Agrochemically Relevant Structures

Substituted benzoic acids are critical building blocks in the synthesis of a wide range of agrochemicals, including herbicides. The structural framework of this compound is analogous to intermediates used in the creation of potent herbicidal compounds. For instance, related molecules like 2-chloro-4-(methylsulfonyl)benzoic acid are known environmental transformation products of the herbicide Sulcotrione. nih.gov Similarly, derivatives such as 2-chloro-4-fluorobenzoic acid are used in the synthesis of the herbicide saflufenacil. wipo.int

The specific combination of the chloro, methoxy, and methyl groups on the benzoic acid core can be strategically utilized to develop new active ingredients. The chlorine atom often enhances the biological activity and environmental persistence of a molecule, while the methoxy and methyl groups can be modified to fine-tune its selectivity and uptake by target weeds. Research in this area focuses on using this and similar compounds as scaffolds, introducing further chemical diversity to discover new molecules with optimal efficacy and crop safety profiles. The synthesis of such complex agrochemicals often involves multi-step processes where the benzoic acid derivative is a key starting material or intermediate. chemimpex.comhangdachem.com

Chemical Modifications for Improved Environmental Fate

The environmental persistence, mobility, and ultimate degradation of agrochemicals are of paramount concern. The chemical structure of this compound provides a basis for studying how specific functional groups influence a molecule's environmental fate. Halogenated and methoxylated benzene derivatives, known as halomethoxybenzenes, are subjects of environmental research due to their potential for persistence and long-range transport in the atmosphere. nih.govresearchgate.net

Chemical modifications to the core structure can significantly alter its environmental profile:

Biodegradation: The degradation of pesticides in soil is primarily driven by microbial activity, hydrolysis, and photolysis. nih.gov The presence and position of the chlorine atom can make the aromatic ring more resistant to microbial breakdown. However, microorganisms like Pseudomonas species are known to degrade benzoic acid and various herbicides, often through pathways involving dechlorination and hydroxylation. nih.govnih.gov

Persistence: The half-life of herbicides in soil can vary significantly based on their chemical structure and environmental conditions. nih.gov Research into modifying structures like this compound aims to create compounds that persist long enough for effective weed control but degrade into benign substances thereafter, minimizing long-term environmental impact. nih.gov

Analytical Method Development and Standardization

The purity and precise quantification of chemical compounds are essential for research, development, and quality control. This compound serves as a useful compound in the development and standardization of analytical techniques.

Use as a Reference Standard in Chromatographic Techniques

In analytical chemistry, a reference standard is a highly purified compound used to confirm the identity and determine the concentration of a substance in a sample. While this compound is not a widely commercialized product itself, it is an ideal candidate for use as a reference standard in specific research and industrial applications.

High-Performance Liquid Chromatography (HPLC) is a common technique for analyzing and separating components in a mixture. ekb.eg A purified sample of this compound could be used as a standard to:

Identify its presence in a reaction mixture by comparing retention times.

Quantify its yield during a synthetic process.

Assess the purity of a final product by detecting it as a potential impurity or starting material.

The stability and well-defined structure of the compound make it suitable for establishing reliable and reproducible analytical methods, which are crucial for validating synthetic procedures and ensuring the quality of related chemical products.

Development of Analytical Techniques for Related Compounds

The synthesis of a specific substituted benzoic acid often results in a mixture containing isomers and related impurities. For example, the synthesis of this compound could potentially yield other isomers if the directing effects of the substituent groups are not perfectly controlled.

Developing robust analytical methods is therefore critical for separating and identifying these closely related compounds. google.com Techniques like reverse-phase HPLC are frequently developed to resolve isomeric benzoic acid derivatives. ekb.egresearchgate.net The development of such a method for this compound would involve optimizing parameters like the stationary phase (column), mobile phase composition, and detector wavelength to achieve baseline separation from potential impurities such as:

Positional isomers (e.g., 2-Chloro-5-methoxy-4-methylbenzoic acid).

Precursors from the synthetic route.

Byproducts from side reactions.

This process is fundamental to ensuring the chemical integrity of materials used in further research, such as in the development of new agrochemicals.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
IUPAC Name This compound
CAS Number 2383747-19-9
Canonical SMILES CC1=C(C=C(C(=C1)Cl)C(=O)O)OC
InChI Key FADUNHAPXDDMSM-UHFFFAOYSA-N

Future Research Directions and Perspectives

Emerging Synthetic Methodologies for Benzoic Acid Derivatives

The synthesis of highly substituted benzoic acids like 2-Chloro-4-methoxy-5-methylbenzoic acid traditionally relies on classical methods. However, the future of its synthesis and that of its derivatives lies in the adoption of more efficient, sustainable, and versatile methodologies.

One promising direction is the use of carbon dioxide (CO₂) as a C1 synthon. nih.gov Recent advancements have demonstrated the synthesis of benzoic acids from aryl iodides and CO₂ at room temperature. nih.govdiva-portal.org This approach involves a two-step process: the electrocatalytic reduction of CO₂ to carbon monoxide (CO), followed by a palladium-catalyzed hydroxycarbonylation. nih.govdiva-portal.org Adapting this technology for the synthesis of this compound could offer a greener alternative to traditional routes that often require harsh conditions or hazardous reagents.

Another area of intense research is the development of novel catalytic systems. For instance, photocatalytic oxidation of toluene (B28343) derivatives using hydrogen atom transfer (HAT) reagents presents a mild and efficient method to produce a wide range of benzoic acid derivatives. researcher.life Exploring similar photocatalytic strategies for the functionalization of precursors to this compound could streamline its synthesis. Furthermore, advancements in transition-metal-catalyzed carbonylation of haloarenes continue to provide new tools for synthesizing benzoic acids with high functional group tolerance. nih.gov

Microwave-assisted synthesis is also emerging as a powerful technique for accelerating organic reactions. diva-portal.org Its application in the synthesis of benzoic acid derivatives, including complex structures like quinoxaline (B1680401) derivatives from p-aminobenzoic acid, has been documented. mdpi.com Future work could focus on developing a microwave-assisted protocol for this compound to reduce reaction times and improve yields.

Table 1: Comparison of Traditional vs. Emerging Synthesis Methods for Benzoic Acid Derivatives

Feature Traditional Methods (e.g., Grignard) Emerging Methods (e.g., CO₂ utilization)
Carbon Source Organometallic reagents, CO₂ (cryogenic) Abundant feedstocks (CO₂, water) nih.gov
Reaction Conditions Often require anhydrous, cryogenic conditions diva-portal.org Room temperature, ambient pressure nih.gov
Catalyst Stoichiometric reagents Recyclable heterogeneous catalysts (e.g., Pd@MOF) nih.govdiva-portal.org

| Sustainability | Produces stoichiometric salt waste | Higher atom economy, avoids hazardous CO gas handling nih.gov |

Advanced Spectroscopic and Structural Probes for Detailed Characterization

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its behavior and designing applications. While standard techniques like NMR and IR spectroscopy are fundamental, future research will increasingly rely on more advanced and combined analytical approaches.

The self-association of benzoic acid derivatives in solution, which is critical for processes like crystallization, can be investigated by combining Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. ucl.ac.uk For this compound, detailed studies using these techniques in various solvents could reveal the dominant intermolecular interactions, such as hydrogen-bonded dimers or associates stabilized by weaker π-π stacking interactions. ucl.ac.uk The characteristic broad O-H stretching vibration band in the IR spectrum (~3300 to 2500 cm⁻¹) is a key indicator of hydrogen bonding. docbrown.info

Advanced NMR techniques, coupled with isotopic labeling, could precisely map the electronic environment around the substituted benzene (B151609) ring, providing insights into how the chloro, methoxy (B1213986), and methyl groups mutually influence the carboxylic acid moiety. Furthermore, solid-state NMR would be invaluable for characterizing the crystalline forms and any polymorphic behavior of the compound.

X-ray diffraction remains the gold standard for unambiguous structure determination. Future work should aim to obtain high-quality single crystals of this compound and its derivatives to analyze bond lengths, bond angles, and packing arrangements in the solid state. This data is essential for understanding structure-property relationships. researchgate.net

Integration of Computational and Experimental Approaches for Predictive Chemistry

The synergy between computational modeling and experimental validation is revolutionizing chemical research. For a molecule like this compound, this integrated approach can accelerate the discovery of its properties and potential applications, reducing the reliance on time-consuming and costly trial-and-error experimentation. nih.gov

Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, vibrational frequencies (for comparison with IR spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govresearchgate.net These calculations can help interpret experimental UV-vis absorption spectra and provide insights into the molecule's reactivity and photophysical properties. rsc.org For example, quantum chemical calculations on small water clusters of benzoic acid have successfully interpreted its UV-vis spectra in aqueous solutions at varying pH levels. rsc.org

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in solution. ucl.ac.uk By simulating this compound in different solvents, researchers can predict its self-association behavior, identifying the formation of hydrogen-bonded dimers or interactions with solvent molecules. ucl.ac.uk This information is critical for controlling crystallization and understanding solubility.

The integration of these computational tools with experimental data from techniques like FTIR and NMR provides a comprehensive picture of the molecule's behavior from the quantum to the macroscopic level. ucl.ac.uk This predictive power is a cornerstone of modern chemical science, enabling the rational design of molecules with desired properties.

Exploration of Novel Non-Prohibited Applications in Chemical Science and Technology

While the specific applications of this compound are not yet widely established, the broader class of substituted benzoic acids is a rich source of molecules with diverse functionalities. Future research should focus on screening this compound for a range of potential uses in materials science and as a scaffold in medicinal chemistry.

In materials science, benzoic acid derivatives are being investigated as building blocks for supramolecular structures and liquid crystals. researchgate.net The ability of the carboxylic acid group to form robust hydrogen bonds makes these molecules excellent candidates for creating self-assembling systems. researchgate.net Certain perfluoroalkylated derivatives of benzoic acid have been shown to act as supramolecular gelators, with potential applications in environmental remediation, such as treating oil spills. researcher.life The specific substitution pattern of this compound could be explored for its potential to form novel gels or liquid crystalline phases.

In the realm of medicinal chemistry, benzoic acid and its derivatives serve as a core structure in many biologically active compounds. preprints.orgijarsct.co.in They have been investigated for a wide range of activities, including anticancer and antimicrobial properties. preprints.orgresearchgate.net For instance, novel benzoic acid derivatives have been synthesized and evaluated as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase, which are relevant targets for Alzheimer's disease. sci-hub.senih.gov Given this precedent, this compound could serve as a key intermediate or a starting point for the synthesis of new chemical entities to be screened for various biological activities. preprints.org

Table 2: Potential Application Areas for Substituted Benzoic Acids

Application Area Rationale and Examples
Materials Science Formation of supramolecular gels for oil spill remediation; building blocks for liquid crystals. researcher.liferesearchgate.net
Medicinal Chemistry Core scaffold for anticancer agents, antimicrobial compounds, and enzyme inhibitors (e.g., for Alzheimer's disease). preprints.orgsci-hub.senih.gov

| Chemical Synthesis | Used as an important raw material and precursor for synthesizing other valuable chemical entities. preprints.orgijarsct.co.in |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-4-methoxy-5-methylbenzoic acid, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via sequential functionalization of a benzoic acid precursor. Key steps include halogenation (chlorination at position 2), methoxylation (position 4), and methyl group introduction (position 5). For example, chlorination may employ reagents like thionyl chloride or phosphorus pentachloride, while methoxylation can use methanol under acidic or basic conditions. Purification often involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Yield optimization requires strict control of reaction stoichiometry and temperature, as excess reagents may lead to byproducts like di-substituted derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Mandatory precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Waste Management : Collect organic waste in designated containers for professional disposal to prevent environmental contamination .
  • Emergency Measures : Immediate rinsing with water for skin exposure and medical consultation for ingestion .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and methyl/methoxy group integration .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typical for research-grade material) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M-H]⁻ at m/z 214.03 for C9_9H9_9ClO3_3) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity in receptor-binding studies?

  • Methodological Answer : Structure-activity relationship (SAR) studies focus on:

  • Substituent Variation : Replacing the methyl group (position 5) with bulkier alkyl chains or electron-withdrawing groups (e.g., -CF3_3) to modulate lipophilicity and receptor affinity .
  • Positional Isomerism : Comparing activity of 2-chloro-4-methoxy vs. 4-chloro-2-methoxy analogs to identify optimal binding conformations .
  • Assay Design : Use competitive binding assays (e.g., 5-HT4_4 receptor) with radiolabeled ligands to quantify IC50_{50} values .

Q. How should researchers resolve contradictions in reported bioactivity data for halogenated benzoic acid derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

  • Comparative Replication : Reproducing studies using identical cell lines (e.g., HEK293 for GPCR assays) and buffer systems .
  • Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., dechlorinated analogs) that may antagonize primary effects .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding poses and explain variability in IC50_{50} values across studies .

Q. What strategies optimize the stability of this compound in aqueous solutions for in vitro studies?

  • Methodological Answer :

  • pH Control : Buffers (pH 7.4) minimize hydrolysis of the methoxy group. Avoid strongly acidic/basic conditions to prevent esterification or demethylation .
  • Solubility Enhancers : Co-solvents like DMSO (<5% v/v) improve dissolution without destabilizing the compound .
  • Storage : Lyophilized storage at -20°C under inert gas (argon) prevents oxidation .

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